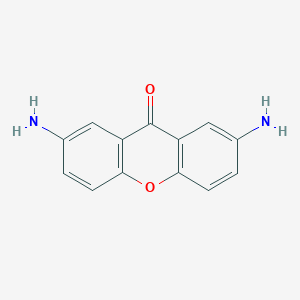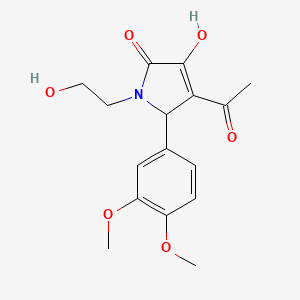
2,7-diamino-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diamino-9H-xanthen-9-one is a compound belonging to the xanthone family, which are oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The molecular formula of this compound is C13H10N2O2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including 2,7-diamino-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthones often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of xanthone synthesis . These methods are scalable and can be adapted for large-scale production.
化学反応の分析
Types of Reactions: 2,7-Diamino-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
2,7-Diamino-9H-xanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, xanthone derivatives have shown promising activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties . The compound’s ability to inhibit α-glucosidase makes it a potential candidate for diabetes treatment . Additionally, its unique structure allows for the development of new therapeutic agents targeting various biological pathways .
作用機序
The mechanism of action of 2,7-diamino-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in inflammation . The compound’s ability to inhibit α-glucosidase is attributed to its interaction with the enzyme’s active site, preventing the breakdown of carbohydrates and thus regulating blood sugar levels .
類似化合物との比較
Similar Compounds: Similar compounds to 2,7-diamino-9H-xanthen-9-one include other xanthone derivatives such as 2-hydroxyxanthones, 3-hydroxyxanthones, and various dihydroxyxanthones . These compounds share the xanthone scaffold but differ in their substituents, leading to variations in their biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique properties and biological activities. The presence of amino groups at positions 2 and 7 enhances its potential as a therapeutic agent, particularly in anti-cancer and anti-inflammatory applications .
特性
IUPAC Name |
2,7-diaminoxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLPNNQYMFUNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(O2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5177325.png)
![3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-(3-propanoylpiperidin-1-yl)propan-1-one](/img/structure/B5177327.png)
![4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B5177334.png)
METHANONE](/img/structure/B5177349.png)
![2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE](/img/structure/B5177356.png)
![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5177357.png)
![Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B5177361.png)
![2-[benzyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B5177373.png)

![4-[2-(4-benzyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5177391.png)

![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)
![3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B5177411.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)
